N-Desmethyl Olopatadine-d6: A Technical Guide for Researchers
N-Desmethyl Olopatadine-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-Desmethyl Olopatadine-d6, a deuterated analog of the primary active metabolite of Olopatadine. This document details its chemical structure, and physicochemical properties, and explores its critical role as an internal standard in bioanalytical method development and validation.
Introduction
Olopatadine is a well-established antihistamine and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis.[1] Its metabolism in humans is limited but results in the formation of metabolites, including the pharmacologically less active N-desmethyl olopatadine. N-Desmethyl Olopatadine-d6 is a stable isotope-labeled version of this metabolite, designed for use as an internal standard in quantitative bioanalytical studies, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of six deuterium atoms provides a distinct mass difference, allowing for precise differentiation from the endogenous, non-labeled analyte while maintaining nearly identical chemical and chromatographic properties.
Chemical Structure and Properties
The chemical structures of Olopatadine, its metabolite N-Desmethyl Olopatadine, and the deuterated internal standard N-Desmethyl Olopatadine-d6 are presented below.
Table 1: Chemical Identity and Properties
| Property | Olopatadine | N-Desmethyl Olopatadine | N-Desmethyl Olopatadine-d6 |
| IUPAC Name | 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][2]benzoxepin-2-yl]acetic acid | 2-[(11Z)-11-[3-(methylamino)propylidene]-6H-benzo[c][2]benzoxepin-2-yl]acetic acid[3] | 2-[(11Z)-11-[3-(methylamino-d3)propylidene]-6H-benzo[c][2]benzoxepin-2-yl-d3]acetic acid (typical labeling) |
| Molecular Formula | C₂₁H₂₃NO₃ | C₂₀H₂₁NO₃[3][4][5] | C₂₀H₁₅D₆NO₃[6] |
| Molecular Weight | 337.4 g/mol | 323.4 g/mol [3][4] | 329.42 g/mol [6] |
| Monoisotopic Mass | 337.1678 Da | 323.1521 Da[3][5] | 329.1898 Da (calculated) |
| CAS Number | 113806-05-6 | 113835-92-0[3][5] | 113835-92-0 (Unlabeled)[6] |
| Predicted pKa | 4.29 ± 0.10[7] | 4.29 ± 0.10[7] | Not available (expected to be very similar to non-deuterated form) |
| Predicted XLogP3 | 3.4 | 3.2[3] | Not available (expected to be very similar to non-deuterated form) |
Metabolic Pathway of Olopatadine
Olopatadine undergoes minor metabolism in the liver. One of the identified pathways is the N-demethylation of the dimethylamino group, catalyzed by the cytochrome P450 enzyme CYP3A4, to form N-Desmethyl Olopatadine.[2] This metabolic step is a common route for drugs containing a dimethylamino moiety.
Experimental Protocols
N-Desmethyl Olopatadine-d6 is primarily used as an internal standard (IS) for the quantification of N-Desmethyl Olopatadine or Olopatadine in biological matrices. Below is a representative experimental protocol for a bioanalytical LC-MS/MS method.
Sample Preparation (Protein Precipitation)
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Spiking: To 100 µL of biological matrix (e.g., plasma, urine), add 10 µL of N-Desmethyl Olopatadine-d6 internal standard working solution (concentration will depend on the specific assay requirements).
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Precipitation: Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
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Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
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Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
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Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
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Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
-
Injection: Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following are typical starting parameters that would require optimization for a specific application.
Table 2: Example LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 or Phenyl-Hexyl column (e.g., 50 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | N-Desmethyl Olopatadine: Q1 (324.2) -> Q3 (e.g., 278.1, 158.1) |
| MRM Transition (IS) | N-Desmethyl Olopatadine-d6: Q1 (330.2) -> Q3 (e.g., 284.1, 158.1) |
| Collision Energy | To be optimized for each transition. |
Note: The exact MRM transitions and collision energies must be determined experimentally by infusing the pure analyte and internal standard into the mass spectrometer.
Experimental and Analytical Workflow
The use of a deuterated internal standard is a cornerstone of robust quantitative bioanalysis. The workflow ensures that variations during sample preparation and analysis are accounted for, leading to accurate and precise results.
Conclusion
N-Desmethyl Olopatadine-d6 is an essential tool for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology. Its use as an internal standard allows for the development of highly accurate and precise bioanalytical methods for the quantification of Olopatadine's main metabolite. This guide provides the foundational information required for the successful implementation of N-Desmethyl Olopatadine-d6 in a research or drug development setting.
References
- 1. clearsynth.com [clearsynth.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. N-Desmethyl olopatadine | C20H21NO3 | CID 14127209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tlcstandards.com [tlcstandards.com]
- 5. Determination of olopatadine in human tears by hydrophilic interaction liquid chromatography-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. researchgate.net [researchgate.net]
